Cas no 445465-72-5 (2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine)

2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine is a specialized aromatic amine compound featuring a piperidine substituent and a trifluoromethyl group. Its unique structure imparts advantageous properties, including enhanced electron-withdrawing effects due to the trifluoromethyl moiety, which can influence reactivity and stability in synthetic applications. The 4-methylpiperidinyl group contributes to steric and electronic modulation, making it a valuable intermediate in pharmaceutical and agrochemical research. This compound is particularly useful in the development of bioactive molecules, where its structural features can improve binding affinity or metabolic stability. High purity and well-defined synthesis pathways ensure consistent performance in research and industrial applications.
2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine structure
445465-72-5 structure
Product Name:2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
CAS No:445465-72-5
MF:C13H17F3N2
MW:258.282693624496
MDL:MFCD03034595
CID:1075723
PubChem ID:729328
Update Time:2025-06-13

2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
    • 2-(4-methylpiperidyl)-5-(trifluoromethyl)phenylamine
    • AC1LE2PB
    • CTK6C2864
    • HMS2714D11
    • MolPort-000-899-248
    • SBB073260
    • ST4070623
    • 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenylamine
    • 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
    • SR-01000537562-1
    • DTXSID90352565
    • AKOS000100371
    • EN300-231117
    • STK728931
    • 2-(4-methyl-1-piperidyl)-5-(trifluoromethyl)aniline
    • 445465-72-5
    • CS-0241053
    • VSA46572
    • MLS000728750
    • SR-01000537562
    • DB-391629
    • SMR000307028
    • KSTMIUZGZUTXPS-UHFFFAOYSA-N
    • CHEMBL1319855
    • 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)benzenamine
    • MDL: MFCD03034595
    • Inchi: 1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)17)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
    • InChI Key: KSTMIUZGZUTXPS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)N1CCC(C)CC1)(F)F

Computed Properties

  • Exact Mass: 258.13438304g/mol
  • Monoisotopic Mass: 258.13438304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.3Ų

2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine Pricemore >>

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Additional information on 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Recent Advances in the Study of 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine (CAS: 445465-72-5)

The compound 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine (CAS: 445465-72-5) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its piperidine and trifluoromethyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis optimization, pharmacological properties, and potential as a scaffold for drug development.

A 2023 study published in the Journal of Medicinal Chemistry reported improved synthetic routes for this compound, achieving higher yields (78-85%) through a modified Buchwald-Hartwig amination protocol. The research team emphasized the importance of the trifluoromethyl group in enhancing metabolic stability and membrane permeability, while the piperidine moiety contributes to target binding affinity. These structural features make the compound particularly interesting for central nervous system (CNS) drug development.

Pharmacological investigations have revealed that 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine demonstrates selective binding to several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. A recent preclinical study demonstrated its potential as an atypical antipsychotic candidate, showing significant efficacy in animal models of schizophrenia with reduced extrapyramidal side effects compared to current treatments. The compound's unique pharmacokinetic profile, with a half-life of approximately 8 hours in rodent models, suggests potential for once-daily dosing in clinical applications.

Structural-activity relationship (SAR) studies have identified the compound as a valuable scaffold for further derivatization. Researchers have developed several analogs by modifying the piperidine nitrogen or the phenylamine group, leading to compounds with improved selectivity for specific receptor subtypes. These findings were recently presented at the 2024 American Chemical Society National Meeting, highlighting the compound's versatility in medicinal chemistry applications.

Ongoing research is exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and pain management. Preliminary results suggest neuroprotective effects in cellular models of Parkinson's disease, possibly through modulation of oxidative stress pathways. The trifluoromethyl group appears to play a crucial role in these effects, though the exact mechanism remains under investigation.

From a safety perspective, recent toxicological studies indicate a favorable profile for 2-(4-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, with no significant hepatotoxicity observed at therapeutic doses in animal models. However, researchers caution that further studies are needed to fully assess its long-term safety profile before clinical translation.

The compound's unique combination of structural features and pharmacological properties positions it as an important subject for continued research in chemical biology and drug discovery. Future directions include optimization of its physicochemical properties, further exploration of its mechanism of action, and development of more potent and selective analogs for specific therapeutic indications.

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